molecular formula C14H17N3S B6444929 2-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2,3-dihydro-1H-isoindole CAS No. 2549063-52-5

2-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2,3-dihydro-1H-isoindole

Cat. No.: B6444929
CAS No.: 2549063-52-5
M. Wt: 259.37 g/mol
InChI Key: OPDRLSLOZBMPIT-UHFFFAOYSA-N
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Description

2-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2,3-dihydro-1H-isoindole is a heterocyclic compound that features a thiadiazole ring fused with an isoindole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2,3-dihydro-1H-isoindole typically involves the reaction of 2-aminothiadiazole derivatives with isoindole precursors. One common method includes the cyclization of 2-aminothiadiazole with phthalic anhydride under acidic conditions to form the desired isoindole-thiadiazole compound . The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the reaction temperature is maintained between 80-100°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2,3-dihydro-1H-isoindole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced thiadiazole derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the thiadiazole ring, where halogenated derivatives can be synthesized using halogenating agents like N-bromosuccinimide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditionsaqueous or organic solvent, room temperature to 50°C.

    Reduction: Lithium aluminum hydride, sodium borohydride; reaction conditionsanhydrous solvent, low temperature (0-25°C).

    Substitution: N-bromosuccinimide, halogenating agents; reaction conditionsorganic solvent, room temperature.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced thiadiazole derivatives.

    Substitution: Halogenated thiadiazole derivatives.

Scientific Research Applications

2-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2,3-dihydro-1H-isoindole has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential antimicrobial, antifungal, and anticancer properties. It acts by disrupting cellular processes in pathogens and cancer cells.

    Materials Science: It is used in the development of novel materials with specific electronic and optical properties, such as organic semiconductors and light-emitting diodes.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Thiadiazole: A simpler analog with similar biological activities but lacks the isoindole structure.

    2-Amino-5-tert-butyl-1,3,4-thiadiazole: Shares the thiadiazole core but differs in functional groups and overall structure.

    Isoindole Derivatives: Compounds with isoindole structures but different substituents on the thiadiazole ring.

Uniqueness

2-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2,3-dihydro-1H-isoindole is unique due to its fused heterocyclic structure, which imparts distinct electronic and steric properties. This uniqueness enhances its potential as a versatile building block in organic synthesis and its efficacy in biological applications.

Properties

IUPAC Name

2-tert-butyl-5-(1,3-dihydroisoindol-2-yl)-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3S/c1-14(2,3)12-15-16-13(18-12)17-8-10-6-4-5-7-11(10)9-17/h4-7H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPDRLSLOZBMPIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN=C(S1)N2CC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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